1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide
Description
This compound features a central pyrrole-2-carboxamide scaffold substituted with two identical 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups. One pyridinyl group is directly attached to the pyrrole nitrogen, while the other is linked via an ether bridge to a para-substituted phenyl ring (Figure 1).
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2F6N4O2/c24-16-8-12(22(26,27)28)10-32-19(16)35-7-1-2-18(35)20(36)34-14-3-5-15(6-4-14)37-21-17(25)9-13(11-33-21)23(29,30)31/h1-11H,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEPDPVJBMQGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide is a complex organic molecule with significant biological activity. This article delves into its synthesis, structural properties, and various biological activities, supported by data tables and case studies.
Molecular Structure
- Molecular Formula : C22H13Cl3F3N3O
- Molecular Weight : 498.71 g/mol
- CAS Number : 477845-11-7
The structure features a pyrrole ring, chlorinated pyridine moieties, and a trifluoromethyl group, which are known to influence the compound's biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and coupling reactions. The specific synthetic routes can vary, but they generally aim to introduce the trifluoromethyl and chloro groups onto the pyridine rings effectively.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 0.004 |
| SK-Hep-1 (liver) | 0.008 |
| NUGC-3 (gastric) | 0.012 |
These values indicate strong activity against tumor cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1 μg/mL |
| Pseudomonas aeruginosa | 0.8 μg/mL |
Such findings suggest its potential application in treating bacterial infections .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and bacterial growth. Specifically, it may interact with protein kinases and other targets critical for cell survival and replication .
Case Study 1: Anticancer Efficacy
A study conducted by Firooznia et al. investigated the efficacy of this compound in inhibiting T-cell proliferation. The results indicated that at a concentration of 0.004 μM, the compound significantly reduced T-cell activation compared to controls, suggesting its potential as an immunosuppressive agent .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study found that treatment with the compound at 0.5 μg/mL resulted in a notable decrease in bacterial viability after 24 hours .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Bioactivity Insights
Trifluoromethyl and Chloro Substituents
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is recurrent in the compared compounds. Its strong electron-withdrawing effects improve binding to hydrophobic pockets in enzymes (e.g., kinases) and resist oxidative metabolism . The target compound’s dual pyridinyl groups may enhance binding avidity compared to monosubstituted analogs like ’s sulfonamide derivative, which shows reduced steric bulk but lower thermal stability .
Linker Diversity
Heterocyclic Core Variations
- Pyrrole vs. Isoxazole/Pyridine : The target’s pyrrole core enables planar aromatic interactions, whereas isoxazole () or pyridine () cores introduce different dipole moments and electronic profiles, affecting solubility and target selectivity .
Q & A
Q. Advanced
- X-ray Crystallography : Determines absolute configuration and confirms substitution patterns (e.g., distinguishing 3-chloro vs. 5-chloro regioisomers) .
- DFT Calculations : Compare computed vs. experimental NMR chemical shifts to identify discrepancies in bond angles or torsional strain .
- 2D NMR (HSQC, NOESY) : Resolves spatial proximity of chloropyridinyl and pyrrole protons to confirm connectivity.
How should researchers address yield discrepancies when using different coupling agents for amide bond formation?
Data Contradiction Analysis
Discrepancies may arise from:
- Activation Efficiency : HATU vs. EDCI in carboxamide coupling (HATU offers higher yields but may generate urea byproducts).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote side reactions.
Resolution : - Conduct parallel reactions with controlled variables (solvent, coupling agent, temperature).
- Use LC-MS to quantify byproducts and optimize purification (e.g., silica gel chromatography vs. recrystallization) .
What safety considerations are essential when handling intermediates with chloropyridinyl and trifluoromethyl groups?
Q. Safety & Handling
- Chlorinated Intermediates : Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/contact. Monitor for potential genotoxicity .
- Trifluoromethyl Derivatives : Avoid moisture to prevent HF release. Neutralize waste with calcium carbonate.
- Emergency Protocols : Immediate decontamination with water for skin contact; consult SDS for specific antidotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
